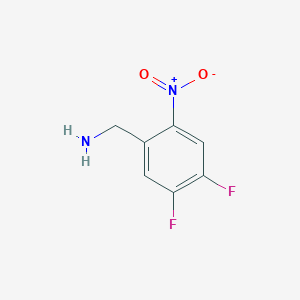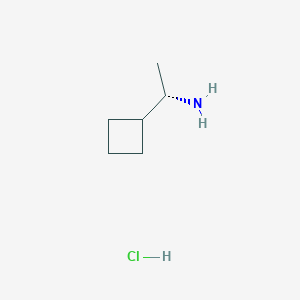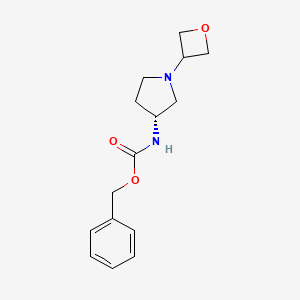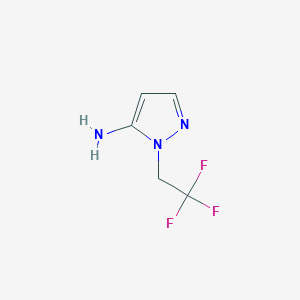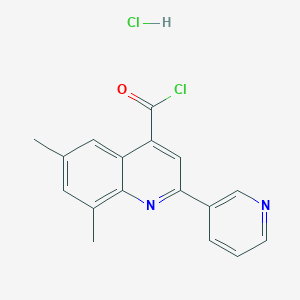
6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
The compound “6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical with the molecular formula C17H14Cl2N2O . It is a derivative of quinoline, a type of heterocyclic aromatic compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H14N2O2/c1-10-6-11(2)16-13(7-10)14(17(20)21)8-15(19-16)12-4-3-5-18-9-12/h3-9H,1-2H3,(H,20,21) . This indicates that the compound has a complex structure with multiple rings, including a quinoline ring and a pyridine ring .Physical And Chemical Properties Analysis
The molecular weight of this compound is 333.21 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .Scientific Research Applications
Photoluminescent Materials
A study involving an organic ligand with extended coordination capabilities derived from quinoline and pyridine under hydrothermal conditions resulted in the formation of a one-dimensional copper(II) coordination polymer. This polymer exhibited photoluminescent properties, demonstrating the potential of such compounds in the development of new photoluminescent materials. The additional pyridyl N atom in the ligand promotes the formation of this polymer, showcasing its utility in crafting materials with specific photoluminescent characteristics (Twaróg, Hołyńska, & Kochel, 2020).
Antitubercular Agents
In the quest for new antitubercular agents, substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls were synthesized and showed promising in vitro antimycobacterial activity. This indicates the compound's relevance in medicinal chemistry, particularly in the development of novel treatments for tuberculosis. The diversity-oriented synthesis approach utilizing variants of the Bohlmann-Rahtz reaction underscores the compound's versatility in generating a wide array of analogues with potential biological activities (Kantevari et al., 2011).
Electronic Transport Materials
A series of quinoxaline-containing compounds were designed and synthesized for use as electronic transporting materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). These compounds, featuring variations in their molecular structure to adjust intermolecular charge-transfer integrals, demonstrate the chemical's applicability in the field of optoelectronic devices. Their favorable electron affinity and good thermostability, coupled with excellent device performance metrics, highlight the potential of such compounds in improving the efficiency and durability of PhOLEDs (Yin et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-10-6-11(2)16-13(7-10)14(17(18)21)8-15(20-16)12-4-3-5-19-9-12;/h3-9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFQXBXQKBOSJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride | |
CAS RN |
1332530-71-8 | |
| Record name | 4-Quinolinecarbonyl chloride, 6,8-dimethyl-2-(3-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
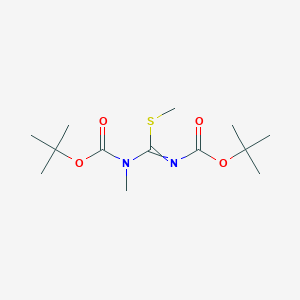
![[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1396677.png)
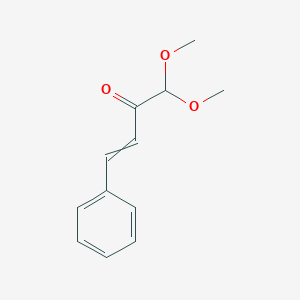
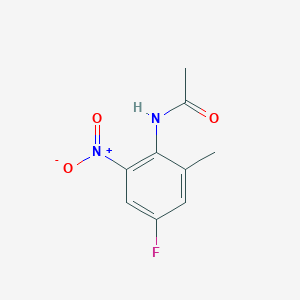
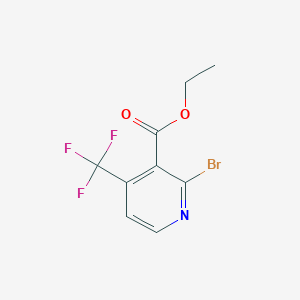
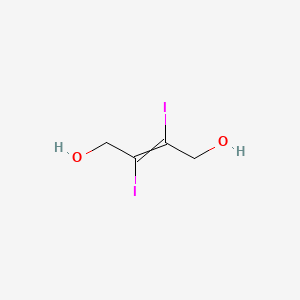
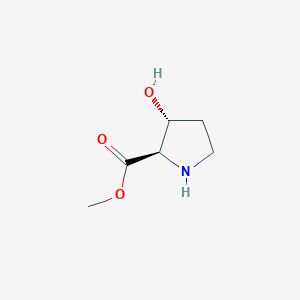
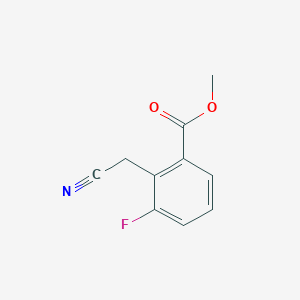
![Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate](/img/structure/B1396692.png)
